Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-
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Overview
Description
Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that combines urea and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- typically involves multiple steps. One common approach is to start with the preparation of the sulfonamide intermediate, which is then coupled with the urea derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and urea-based molecules, such as:
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Thiourea: A urea analog with sulfur, used in various chemical applications.
Uniqueness
What sets Urea, 1-butyl-3-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)- apart is its combination of both urea and sulfonamide functionalities, which provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
81514-27-4 |
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Molecular Formula |
C20H26ClN3O6S2 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
1-butyl-3-[4-[2-[(5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C20H26ClN3O6S2/c1-3-4-12-22-20(25)24-31(26,27)17-8-5-15(6-9-17)11-13-23-32(28,29)19-14-16(21)7-10-18(19)30-2/h5-10,14,23H,3-4,11-13H2,1-2H3,(H2,22,24,25) |
InChI Key |
WWKXVWRLLFKPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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